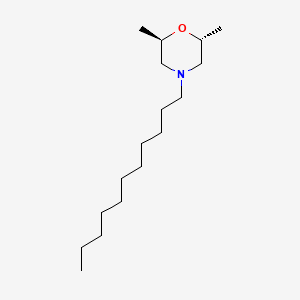

2,6-Dimethyl-4-undecylmorpholine, trans-

Description

Overview of Morpholine (B109124) Scaffolds in Organic Chemistry and Materials Science

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in chemical research. This structural motif is found in a wide array of biologically active compounds and functional materials. In medicinal chemistry, the morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. researchgate.net The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and modulation of pharmacokinetic profiles.

In materials science, morpholine derivatives are utilized in the synthesis of polymers and as corrosion inhibitors. Their ability to act as curing agents and stabilizers makes them valuable in the development of advanced materials with enhanced thermal and mechanical properties.

Significance of Stereospecificity, Particularly trans-Configuration, in Cyclic Amine Systems

Stereospecificity, the property of a reaction to yield a specific stereoisomer, is of paramount importance in the synthesis and function of cyclic amines like morpholines. The spatial arrangement of substituents on the morpholine ring can drastically influence its biological activity and physical properties. For instance, the cis and trans isomers of a substituted morpholine can exhibit different binding affinities to biological targets and varying potencies.

The synthesis of stereochemically pure morpholines, such as the trans-isomer of 2,6-dimethylmorpholine (B58159), has been a subject of considerable research. nih.gov Specific isomers are often desired for particular applications. For example, in the field of agrochemicals, the fungicidal activity of morpholine derivatives can be highly dependent on their stereochemistry. Patents have detailed methods for the selective synthesis or isomerization to obtain the desired cis or trans isomers, underscoring the industrial relevance of stereospecific configurations. google.comnih.gov The stereochemistry of substituted morpholines has been studied using techniques like 13C magnetic resonance to confirm their preferred conformations. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Relevance of the 2,6-Dimethyl-4-undecylmorpholine Moiety within Advanced Chemical Synthesis and Functional Materials

The trans-2,6-Dimethyl-4-undecylmorpholine moiety combines two key structural features that suggest its relevance in advanced chemical applications: the stereodefined trans-2,6-dimethylmorpholine core and the long N-undecyl chain.

The trans-2,6-dimethylmorpholine scaffold serves as a versatile building block in organic synthesis. The secondary amine within the ring can be functionalized in various ways, and the stereochemistry of the methyl groups can direct the approach of reagents in subsequent reactions. The trans-isomer of 2,6-dimethylmorpholine is used as a reagent in the synthesis of agonists and antagonists for certain biological receptors. chemicalbook.com

The presence of the long undecyl chain imparts significant hydrophobic character to the molecule. Long alkyl chains are known to influence the physicochemical properties of compounds, such as their surface activity and ability to self-assemble. nih.gov This suggests that trans-2,6-Dimethyl-4-undecylmorpholine could have potential applications as a surfactant, emulsifier, or as a component in the formation of micelles or vesicles. In the context of functional materials, the long alkyl chain could be exploited for creating ordered structures or for modifying the surface properties of materials. Furthermore, the length of the alkyl chain in N-alkylmorpholine derivatives has been shown to be a critical factor in their biological activity, such as their antibacterial effects. Although not specifically studied for the undecyl derivative, related compounds with long alkyl chains have shown potent activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

142893-70-7 |

|---|---|

Molecular Formula |

C17H35NO |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

(2R,6R)-2,6-dimethyl-4-undecylmorpholine |

InChI |

InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3/t16-,17-/m1/s1 |

InChI Key |

LVHAEMOCOJOUOD-IAGOWNOFSA-N |

Isomeric SMILES |

CCCCCCCCCCCN1C[C@H](O[C@@H](C1)C)C |

Canonical SMILES |

CCCCCCCCCCCN1CC(OC(C1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 2,6 Dimethyl 4 Undecylmorpholine

Stereocontrolled Annulation Reactions for Morpholine (B109124) Ring Formation

The foundational step in the synthesis is the construction of the morpholine ring with the desired trans orientation of the two methyl groups at the C-2 and C-6 positions. This stereochemical control is paramount and can be achieved through several advanced organic synthesis techniques, including intramolecular cyclization and catalytic asymmetric reactions.

A primary and industrially relevant method for synthesizing the 2,6-dimethylmorpholine (B58159) core is the acid-catalyzed intramolecular cyclization of diisopropanolamine. google.comgoogle.com This reaction involves the dehydration of the amino alcohol to form the heterocyclic ring. The stereochemical outcome—the ratio of cis to trans isomers—is highly dependent on the reaction conditions.

The process typically employs a strong acid, such as sulfuric acid, at elevated temperatures. google.com The thermodynamically more stable cis-isomer is often the major product under many conditions. However, careful control over the reaction parameters can influence the isomer ratio. For instance, processes have been developed where specific temperature ranges (e.g., 150°C to 190°C) and reactant addition protocols are used to manipulate the stereochemical outcome. google.com While these methods can produce mixtures of isomers, subsequent separation by fractional distillation is a common practice. google.com For specific applications requiring the trans isomer, isomerization processes can be employed, converting the more abundant cis form to the desired trans form, often using hydrogenation catalysts. google.com

| Precursor | Catalyst/Reagent | Key Conditions | Primary Product(s) | Ref. |

| Diisopropanolamine | Sulfuric Acid | 150-190°C, simultaneous metering of reactants | Mixture of cis- and trans-2,6-dimethylmorpholine | google.comgoogle.com |

| cis-2,6-dimethylmorpholine | Hydrogenation Catalyst (e.g., Palladium) | 150-250°C, H₂ pressure | trans-2,6-dimethylmorpholine (via isomerization) | google.comnih.gov |

Modern synthetic chemistry offers more elegant and highly selective methods through catalytic asymmetric synthesis. These approaches build the chiral centers during or after the cyclization process, providing excellent control over both diastereoselectivity (trans vs. cis) and enantioselectivity.

One powerful strategy is the asymmetric hydrogenation of dehydromorpholine precursors. semanticscholar.orgnih.gov In this "after cyclization" method, an unsaturated morpholine ring is first synthesized and then subjected to hydrogenation using a chiral transition-metal catalyst. Rhodium complexes bearing large bite-angle bisphosphine ligands, such as SKP-Rh, have demonstrated exceptional performance, affording a variety of 2-substituted chiral morpholines in quantitative yields and with enantiomeric excesses (ee) up to 99%. semanticscholar.orgnih.gov This method is highly efficient and has been successfully applied on a gram scale. nih.gov

Another sophisticated one-pot tandem reaction combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgacs.orgacs.org This process starts with an appropriate aminoalkyne substrate which first undergoes a titanium-catalyzed hydroamination to form a cyclic imine. acs.org This intermediate is then reduced in the same pot using a Noyori-Ikariya type ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the chiral morpholine. acs.org This method achieves high yields and excellent enantioselectivities (>95% ee) and is noted for its atom economy and operational simplicity. organic-chemistry.orgacs.org

| Method | Catalyst System | Substrate Type | Selectivity | Ref. |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex (e.g., SKP-Rh) | 2-Substituted Dehydromorpholines | High yields, up to 99% ee | semanticscholar.orgnih.gov |

| Tandem Hydroamination/ATH | 1. Ti-catalyst 2. Ru-catalyst (Noyori-Ikariya type) | Ether-containing Aminoalkynes | Good yields, >95% ee | organic-chemistry.orgacs.orgacs.org |

Regioselective N-Alkylation for Undecyl Chain Incorporation

Once the trans-2,6-dimethylmorpholine core is obtained, the next critical step is the regioselective incorporation of the C11 undecyl chain onto the nitrogen atom. This N-alkylation must be performed efficiently without side reactions. A highly effective and environmentally conscious method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. researchgate.net

This process involves the reaction of trans-2,6-dimethylmorpholine with 1-undecanol (B7770649) in the presence of a heterogeneous metal catalyst. The reaction proceeds through a catalytic cycle where the alcohol is first oxidized to an aldehyde, which then undergoes a condensation reaction with the secondary amine of the morpholine to form an enamine or iminium ion intermediate. This intermediate is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step, yielding the N-alkylated morpholine and regenerating the catalyst. Water is the only byproduct, making this an atom-economical and green process. researchgate.net

Various catalytic systems have been developed for the N-alkylation of amines with alcohols. For example, a mixed metal oxide catalyst such as CuO–NiO/γ–Al₂O₃ has been shown to be effective for the N-alkylation of morpholine with various low-carbon primary alcohols in a fixed-bed reactor. researchgate.net Other systems using catalysts like NiCuFeOx have also been reported for similar transformations with benzyl (B1604629) alcohols. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, reactant ratio) is crucial for achieving high conversion and selectivity. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the synthesis of trans-2,6-Dimethyl-4-undecylmorpholine to be practical, particularly on a larger scale, optimization of the entire synthetic sequence is essential. This involves maximizing yields, ensuring high selectivity, and developing cost-effective and safe procedures.

In the intramolecular cyclization of diisopropanolamine, scalability can be addressed by using a continuous process, such as a fixed-bed reactor, and by carefully controlling the simultaneous addition of reactants to manage the exothermic nature of the reaction and improve the desired isomer ratio. google.comgoogle.com

For catalytic asymmetric methods, scalability has been demonstrated. For instance, the asymmetric hydrogenation of dehydromorpholines using a SKP-Rh complex has been successfully performed on a gram scale while maintaining high yields and enantioselectivity. semanticscholar.orgnih.gov Optimization in these systems involves minimizing the loading of the expensive noble metal catalyst, selecting an appropriate solvent, and fine-tuning hydrogen pressure and temperature to balance reaction rate and selectivity.

In the N-alkylation step, optimization focuses on catalyst stability and reusability, especially when using heterogeneous catalysts. Reaction parameters such as temperature, pressure, and the molar ratio of the alcohol to the morpholine are critical. For the N-methylation of morpholine, for example, optimal conditions were found to be a 3:1 molar ratio of methanol (B129727) to morpholine at 220°C and 0.9 MPa, which resulted in a 95.3% conversion of morpholine with 93.8% selectivity to the N-methylated product. researchgate.net Similar optimization would be required for the longer undecyl chain to maximize the yield of the final target compound and minimize potential side reactions. The development of robust, scalable protocols is key to the efficient production of specifically substituted morpholines for various applications. mdpi.com

Sophisticated Spectroscopic and Analytical Characterization of Trans 2,6 Dimethyl 4 Undecylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignments for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For trans-2,6-Dimethyl-4-undecylmorpholine, both ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework and the stereochemical arrangement of the methyl groups on the morpholine (B109124) ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |

| CH₃ (undecyl) | ~0.88 | t | ~6.7 |

| -(CH₂)₉- (undecyl) | ~1.26 | m | - |

| N-CH₂ (undecyl) | ~2.40 | t | ~7.5 |

| H-3a, H-5a (axial) | ~1.80 | dt | J ≈ 11.5, 3.0 |

| H-3e, H-5e (equatorial) | ~2.70 | dd | J ≈ 11.5, 2.0 |

| H-2, H-6 (axial) | ~3.60 | m | - |

| C2-CH₃, C6-CH₃ | ~1.10 | d | ~6.5 |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (undecyl) | ~14.1 |

| -(CH₂)₉- (undecyl) | ~22.7 - 31.9 |

| N-CH₂ (undecyl) | ~58.0 |

| C-3, C-5 | ~54.0 |

| C-2, C-6 | ~72.0 |

| C2-CH₃, C6-CH₃ | ~18.5 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational properties.

FTIR Spectroscopy: The FTIR spectrum of trans-2,6-Dimethyl-4-undecylmorpholine is expected to show characteristic absorption bands for the C-H, C-N, and C-O functional groups. The long undecyl chain will dominate the spectrum with strong stretching and bending vibrations for the CH₂ and CH₃ groups.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, particularly for the non-polar bonds. The C-C backbone of the undecyl chain and the symmetric vibrations of the morpholine ring are expected to be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies:

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C-H (CH₃, CH₂) | 2955-2920 (strong, sharp) | 2955-2920 (strong) | Asymmetric stretching |

| C-H (CH₃, CH₂) | 2870-2850 (strong, sharp) | 2870-2850 (strong) | Symmetric stretching |

| C-H (CH₃, CH₂) | 1465-1450 (medium) | 1465-1450 (medium) | Bending |

| C-N (Aliphatic) | 1250-1020 (medium) | 1250-1020 (weak) | Stretching |

| C-O-C (Ether) | 1150-1085 (strong) | 1150-1085 (weak) | Asymmetric stretching |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact mass of a molecule and deducing its elemental composition. For trans-2,6-Dimethyl-4-undecylmorpholine, HRMS would confirm the molecular formula C₁₇H₃₅NO.

The fragmentation pattern observed in the mass spectrum provides insights into the molecule's structure. For N-alkylated morpholines, fragmentation is often initiated by cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.org The loss of the undecyl chain or fragments of it would be expected.

Predicted HRMS Data and Fragmentation:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 270.2848 | Protonated molecular ion |

| [M-C₁₁H₂₃]⁺ | 114.1021 | Loss of the undecyl radical |

| [C₁₀H₂₁]⁺ | 141.1643 | Fragmentation of the undecyl chain |

| [C₄H₈NO]⁺ | 86.0606 | Fragment from the morpholine ring |

Chiral Analytical Techniques for Enantiomeric Excess Determination

Since trans-2,6-Dimethyl-4-undecylmorpholine is a chiral molecule, existing as a pair of enantiomers, chiral analytical techniques are necessary to determine the enantiomeric excess (e.e.) of a sample. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most common method for separating enantiomers. gcms.cznih.gov

For the separation of the enantiomers of trans-2,6-Dimethyl-4-undecylmorpholine, a chiral stationary phase (CSP) would be employed. The choice of the CSP would depend on the specific properties of the molecule. Polysaccharide-based or cyclodextrin-based CSPs are often effective for separating chiral amines and related compounds. nih.gov The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Computational Chemical Investigations of Trans 2,6 Dimethyl 4 Undecylmorpholine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and related properties of molecules. mdpi.com These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics by solving approximations of the Schrödinger equation.

For a molecule like trans-2,6-Dimethyl-4-undecylmorpholine, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, which offers a good balance between accuracy and computational cost for organic molecules. nih.gov A Pople-style basis set, like 6-31G(d,p), or a double-zeta basis set like DZVP, would be appropriate to describe the electron distribution around the atoms. researchgate.net

The primary outputs of such calculations include the molecule's optimized geometry (bond lengths and angles), total electronic energy, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. mdpi.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Furthermore, DFT can predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which can be used to identify characteristic functional group vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Table 1: Predicted Electronic Properties of trans-2,6-Dimethyl-4-undecylmorpholine using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value | Unit |

| Total Electronic Energy | -985.45 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 1.54 | eV |

| HOMO-LUMO Gap | 7.75 | eV |

| Dipole Moment | 1.89 | Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from the specified DFT calculations.

Conformational Landscape Analysis and Molecular Mechanics Simulations

The flexibility of the undecyl chain and the morpholine (B109124) ring means that trans-2,6-Dimethyl-4-undecylmorpholine can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present and biologically active.

Molecular Mechanics (MM) is a computational method well-suited for exploring the conformational landscape of large molecules due to its lower computational cost compared to quantum methods. nih.gov MM employs force fields, which are sets of parameters that define the potential energy of a molecule as a function of its geometry. avogadro.cc For a molecule containing a long alkyl chain and a heterocyclic amine, force fields like MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field) would be appropriate choices. avogadro.cc

A systematic conformational search would involve rotating the rotatable bonds in the molecule and calculating the potential energy for each resulting conformation. This process generates a potential energy surface, where the low-energy minima correspond to stable conformers. The analysis would likely reveal that the undecyl chain prefers an extended, anti-periplanar conformation to minimize steric hindrance, while the morpholine ring will exist in a stable chair conformation with the methyl groups in equatorial positions.

Table 2: Relative Energies of Key Conformers of trans-2,6-Dimethyl-4-undecylmorpholine

| Conformer ID | Description | Relative Energy (kcal/mol) |

| Conf-01 | Extended undecyl chain, chair morpholine | 0.00 |

| Conf-02 | Gauche bend in undecyl chain (C4-C5) | +0.85 |

| Conf-03 | Gauche bend in undecyl chain (C8-C9) | +0.92 |

| Conf-04 | Twisted-boat morpholine conformation | +5.50 |

Note: This table presents hypothetical data to illustrate the typical energy differences between conformers. The lowest energy conformer is set as the reference (0.00 kcal/mol).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of molecular motions and intermolecular interactions in a simulated environment, such as in water or a lipid bilayer. libretexts.org

For an amphiphilic molecule like trans-2,6-Dimethyl-4-undecylmorpholine, MD simulations would be particularly insightful. A simulation box would be constructed with the molecule surrounded by explicit solvent molecules (e.g., water, using models like SPC/E). libretexts.org The system's temperature and pressure would be maintained to mimic physiological conditions (e.g., 300 K and 1 bar) using thermostats and barostats. nih.gov

MD simulations can reveal how the molecule interacts with its environment. The hydrophobic undecyl tail would likely try to minimize contact with water, potentially by aggregating with other nonpolar molecules or inserting into a lipid membrane. The more polar morpholine headgroup would prefer to be exposed to the aqueous environment. aip.org Simulations could track properties like the root-mean-square deviation (RMSD) to assess structural stability, the solvent accessible surface area (SASA) to quantify solvent exposure, and radial distribution functions to characterize the structuring of solvent molecules around different parts of the compound.

Table 3: Typical Parameters for an MD Simulation of trans-2,6-Dimethyl-4-undecylmorpholine in Water

| Parameter | Value / Method |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E |

| Box Type | Cubic |

| Temperature | 300 K (Nosé-Hoover thermostat) |

| Pressure | 1 bar (Parrinello-Rahman barostat) |

| Simulation Time | 100 ns |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Note: This table lists a representative set of parameters for conducting an MD simulation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.gov For a compound like trans-2,6-Dimethyl-4-undecylmorpholine, which is related to morpholine fungicides, a QSPR model could be developed to predict properties like its fungicidal activity, solubility, or membrane permeability based on calculated molecular descriptors. mdpi.come3s-conferences.org

The first step in QSPR modeling is to calculate a wide range of molecular descriptors for a set of related compounds with known properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is then built that links a selection of these descriptors to the property of interest. The resulting QSPR equation can then be used to predict the property for new, untested compounds, including trans-2,6-Dimethyl-4-undecylmorpholine. For instance, a QSPR model for fungicidal activity might show that high lipophilicity (related to the long alkyl chain) and specific electronic features on the morpholine ring are key for high potency. nih.gov

Table 4: Example of Molecular Descriptors for a QSPR Model of Fungicidal Activity

| Descriptor Type | Descriptor Name | Typical Value for the Compound |

| Hydrophobic | LogP (octanol-water partition coefficient) | 6.5 |

| Steric | Molecular Volume | 320.5 ų |

| Electronic | Dipole Moment | 1.89 D |

| Topological | Wiener Index | 1250 |

Note: The values in this table are plausible estimates for trans-2,6-Dimethyl-4-undecylmorpholine and represent the types of descriptors used in QSPR studies.

Chemical Reactivity and Derivatization Strategies for Trans 2,6 Dimethyl 4 Undecylmorpholine

Electrophilic and Nucleophilic Reactions at the Morpholine (B109124) Heterocycle

The nitrogen atom in the morpholine ring of trans-2,6-Dimethyl-4-undecylmorpholine is a key site for chemical reactions. Its nucleophilic character allows it to react with a variety of electrophiles.

N-Alkylation and N-Acylation: The nitrogen atom can readily undergo N-alkylation when treated with alkyl halides or other alkylating agents. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group. These reactions are fundamental for modifying the electronic and steric properties of the morpholine nitrogen. For instance, N-methylation of morpholine with methanol (B129727) has been shown to proceed with high conversion and selectivity over certain catalysts. While specific data for the undecyl derivative is not available, similar reactivity is expected.

Oxidative Ring-Opening: The morpholine ring can undergo oxidative ring-opening reactions under specific conditions. For example, photocatalyzed oxidative ring-opening of N-aryl morpholines can lead to the cleavage of the C-C bond of the morpholine ring, yielding formamidoethyl formate (B1220265) derivatives. google.com This type of reaction highlights a potential pathway for the degradation or further functionalization of the morpholine core.

N-Dealkylation: The removal of the undecyl group (N-dealkylation) is a potential reaction, particularly relevant in metabolic studies of related compounds. nih.govsemanticscholar.org This can be achieved through various chemical methods, including the use of chloroformates or through oxidative processes, often catalyzed by enzymes like cytochrome P450. nih.govnih.gov Photoredox catalysis has also emerged as a mild method for the N-dealkylation of tertiary amines. acs.org

Below is a table summarizing potential electrophilic reactions at the morpholine nitrogen:

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

| N-Alkylation | Methyl Iodide | Quaternary ammonium (B1175870) salt | Standard alkylation conditions |

| N-Acylation | Acetyl Chloride | N-acylmorpholine | Base catalyst, aprotic solvent |

| Oxidative Ring-Opening | O₂, Photocatalyst | Formamidoethyl derivative | Visible light irradiation |

| N-Dealkylation | Phenyl Chloroformate | Secondary morpholine | Base, elevated temperature |

Transformations of the Undecyl Side Chain

The undecyl side chain, being a long saturated alkyl chain, is generally less reactive than the morpholine heterocycle. However, it can be functionalized through various C-H activation strategies, although this can be challenging due to the presence of multiple similar C-H bonds.

Terminal Functionalization: Selective functionalization at the terminal methyl group of the undecyl chain is a desirable but challenging transformation. Recent advances in catalysis have enabled the terminal-selective functionalization of long alkyl chains, for instance, through regioconvergent cross-coupling reactions. google.com

Oxidation: While the undecyl chain is relatively inert to oxidation, strong oxidizing agents or specific catalytic systems could lead to the introduction of functional groups such as hydroxyl or carbonyl groups at various positions along the chain. The presence of the morpholine ring might influence the regioselectivity of such reactions.

A table of potential transformations of the undecyl side chain is provided below:

| Reaction Type | Reagent/Catalyst Example | Product Type | Potential Outcome |

| Terminal C-H Functionalization | Palladium catalyst with a specific ligand | Terminally functionalized undecylmorpholine | Introduction of an aryl or other group at the ω-position |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Brominated undecylmorpholine | Statistical mixture of brominated isomers |

Synthesis of Functionalized Derivatives for Material Science and Catalytic Applications

The unique structure of trans-2,6-Dimethyl-4-undecylmorpholine, combining a chiral heterocyclic headgroup with a long lipophilic tail, makes its functionalized derivatives promising candidates for applications in material science and catalysis.

Material Science: Morpholine derivatives have been utilized as building blocks for polymers with potential biomedical applications. mdpi.com For instance, morpholinoamido-functionalized ε-caprolactone has been used to create biodegradable polymeric materials. researchgate.net Functionalization of the undecyl chain of trans-2,6-Dimethyl-4-undecylmorpholine could lead to monomers for the synthesis of novel polymers with tailored properties, such as self-assembling materials or functional coatings. The long alkyl chain can impart hydrophobicity and influence the packing of the polymer chains. Morpholine-containing polymers are also explored for their biocompatibility and use in drug delivery systems. researchgate.net

Catalytic Applications: Chiral morpholine derivatives are valuable in asymmetric catalysis. rsc.orgrsc.org The trans-2,6-dimethylmorpholine scaffold provides a chiral environment that can be exploited in the design of catalysts for enantioselective reactions. Functionalization of the undecyl chain could be used to tune the solubility and steric properties of such catalysts. For example, morpholine-based organocatalysts have been developed for 1,4-addition reactions. semanticscholar.org

The following table outlines potential applications of functionalized derivatives:

| Application Area | Functionalization Strategy | Example Derivative | Potential Use |

| Material Science | Polymerization of a functionalized undecyl chain | Poly(undecenyl-morpholine) | Hydrophobic, self-assembling polymer |

| Asymmetric Catalysis | Attachment of a catalytically active moiety | Morpholine-phosphine ligand | Enantioselective hydrogenation |

Stereochemical Retention and Inversion During Reaction Pathways

The stereochemistry of the trans-2,6-dimethylmorpholine core is a critical aspect of its reactivity. Reactions can proceed with either retention or inversion of the stereocenters at C2 and C6, or the stereochemistry can be unaffected if the reaction occurs away from these centers.

Reactions at the Nitrogen: Electrophilic attack at the nitrogen atom does not directly involve the chiral centers at C2 and C6, and therefore, the trans configuration is expected to be retained.

Reactions Involving the Ring: Ring-opening reactions of the morpholine heterocycle can have various stereochemical outcomes depending on the mechanism. For instance, nucleophilic ring-opening of activated morpholine derivatives can proceed with inversion of configuration at the site of attack. The stereoselective synthesis of substituted morpholines often involves controlling the stereochemistry during the ring-formation step. nih.gov

Stereoselective Synthesis of Derivatives: The synthesis of chiral morpholine derivatives with high enantioselectivity is an active area of research. rsc.orgrsc.org Asymmetric hydrogenation of unsaturated morpholine precursors is one method to obtain chiral 2-substituted morpholines with high enantiomeric excess. semanticscholar.orgnih.gov In reactions involving the existing stereocenters of trans-2,6-Dimethyl-4-undecylmorpholine, the trans arrangement of the methyl groups will influence the facial selectivity of approaching reagents, potentially leading to diastereoselective transformations.

The table below summarizes potential stereochemical outcomes:

| Reaction Type | Stereochemical Outcome | Explanation |

| N-Alkylation | Retention | The reaction does not involve the chiral centers. |

| Ring Opening | Inversion or Retention | Dependent on the reaction mechanism (e.g., SN2-type attack would lead to inversion). |

| Asymmetric Hydrogenation of a Precursor | Controlled formation of stereocenters | The catalyst directs the stereochemical outcome of the hydrogenation. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Trans 2,6 Dimethyl 4 Undecylmorpholine Analogues

Systematic Structural Modifications of the Morpholine (B109124) Ring and Substituents

Systematic structural modifications of the morpholine ring and its substituents are crucial for understanding and optimizing the biological activity and physical properties of compounds like trans-2,6-dimethyl-4-undecylmorpholine. These modifications can be broadly categorized into alterations of the N-substituent, the C2 and C6 methyl groups, and the morpholine ring itself.

The length of the N-alkyl chain plays a significant role in the biological activity of morpholine derivatives. Studies on 4-alkylmorpholine N-oxides have shown that the cytotoxic activity is influenced by the length of the alkyl chain, with an optimal length of 15-16 carbon atoms. This suggests that the undecyl (C11) chain in trans-2,6-dimethyl-4-undecylmorpholine is in a range that can confer significant biological activity. For instance, N-alkylmorpholines with chain lengths between 10 and 14 carbons have been identified as potent skin permeation enhancers. This bell-shaped relationship between alkyl chain length and activity is often attributed to the balance between lipophilicity, which governs membrane penetration, and aqueous solubility.

The methyl groups at the C2 and C6 positions also critically influence the molecule's properties. Their presence and stereochemistry can affect the conformation of the morpholine ring and its interactions with biological targets or other molecules. Modifications at these positions, such as replacement with larger alkyl groups or functional groups, can modulate the steric and electronic properties of the molecule, leading to changes in activity.

A hypothetical set of analogues of trans-2,6-dimethyl-4-undecylmorpholine could be synthesized to probe these relationships systematically. The following table outlines potential modifications and their expected impact on physicochemical properties and biological activity.

| Modification | Rationale | Expected Impact on Properties | Potential Application |

| Varying N-alkyl chain length (e.g., C8 to C16) | To optimize lipophilicity and membrane interaction. | Altered solubility, partition coefficient, and biological activity (e.g., cytotoxicity, skin permeation). | Drug delivery, antimicrobial agents. |

| Altering C2/C6 substituents (e.g., H, ethyl, phenyl) | To probe steric and electronic requirements for target binding. | Changes in receptor binding affinity and catalytic activity. | Enzyme inhibitors, catalysts. |

| Modifying stereochemistry (cis-isomer) | To understand the role of spatial arrangement in molecular recognition. | Different biological activity and selectivity. | Chiral catalysts, stereoselective drugs. |

| Introducing polar groups on the alkyl chain | To enhance aqueous solubility and introduce new interaction sites. | Increased hydrophilicity, altered self-assembly behavior. | Surfactants, drug formulation. |

Impact of Stereochemistry on Molecular Interactions

Stereochemistry is a critical determinant of the biological activity and physical properties of chiral molecules. In the case of 2,6-disubstituted morpholines, the cis and trans diastereomers can adopt different chair conformations, leading to distinct spatial arrangements of the substituents. This, in turn, affects how they interact with chiral environments such as enzyme active sites or receptors.

The following table summarizes the key differences in molecular interactions that can be anticipated between cis and trans isomers of 2,6-dimethyl-4-undecylmorpholine.

| Property | trans-Isomer | cis-Isomer | Implication |

| Conformation | Can adopt a stable chair conformation with specific axial/equatorial orientations of methyl groups. | Adopts a different stable chair conformation. | Differences in molecular shape and flexibility. |

| Binding Affinity | The specific 3D arrangement may lead to higher affinity for a particular binding site. | May exhibit lower or different binding affinity. | Potential for stereoselective biological activity. |

| Supramolecular Assembly | The defined geometry can favor specific packing arrangements in crystals or aggregates. | May lead to different packing motifs and aggregate morphologies. | Influence on material properties and formulation. |

Correlation of Structural Features with Functional Properties

The structural features of trans-2,6-dimethyl-4-undecylmorpholine, namely the polar morpholine head, the nonpolar undecyl tail, and the specific stereochemistry of the methyl groups, are expected to give rise to a range of functional properties.

Catalytic Activity: Morpholine derivatives can act as organocatalysts in various chemical transformations. The nitrogen atom of the morpholine ring can act as a Lewis base or be part of a chiral ligand for metal-catalyzed reactions. The long undecyl chain might influence the catalyst's solubility in nonpolar media and could also play a role in substrate recognition through hydrophobic interactions. The trans-2,6-dimethyl substitution pattern can create a specific chiral environment around the nitrogen atom, which could be exploited in asymmetric catalysis.

Supramolecular Assembly: The amphiphilic nature of trans-2,6-dimethyl-4-undecylmorpholine, with its hydrophilic morpholine head and hydrophobic undecyl tail, makes it a candidate for self-assembly in solution. Depending on the concentration and the solvent, these molecules could form micelles, vesicles, or other ordered aggregates. The stereochemistry of the methyl groups could influence the packing of the molecules within these assemblies, affecting their size, shape, and stability. Such self-assembling systems have potential applications in drug delivery, as nanoreactors, or in the formation of soft materials like gels.

The table below correlates the structural features of trans-2,6-dimethyl-4-undecylmorpholine with potential functional properties.

| Structural Feature | Functional Property | Underlying Mechanism | Potential Application |

| Amphiphilic Nature | Supramolecular Assembly | Hydrophobic interactions of the undecyl chains and polar interactions of the morpholine head. | Drug delivery vehicles, surfactants, gelators. |

| Chiral Morpholine Core | Asymmetric Catalysis | Creation of a chiral environment around the catalytically active nitrogen atom. | Enantioselective synthesis. |

| Long Alkyl Chain | Membrane Interaction | Partitioning into lipid bilayers. | Skin permeation enhancers, antimicrobial agents. |

Computational Approaches to SAR/SPR Prediction (e.g., QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These methods are valuable tools for rational drug design and materials science, as they can help to prioritize the synthesis of new compounds and to understand the molecular features that are important for a given activity or property.

For a series of analogues of trans-2,6-dimethyl-4-undecylmorpholine, a QSAR or QSPR study would typically involve the following steps:

Data Set Generation: A series of compounds with systematic structural variations would be synthesized, and their biological activity (e.g., IC50 for an enzyme) or a physical property (e.g., critical micelle concentration) would be measured.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model would be assessed using various validation techniques, such as cross-validation and external validation.

While specific QSAR/QSPR studies on trans-2,6-dimethyl-4-undecylmorpholine are not available, QSAR models have been developed for other morpholine derivatives, for example, in the context of their antifungal and antibacterial activities. These studies often highlight the importance of descriptors related to lipophilicity (e.g., logP), molecular shape, and electronic properties in determining the biological activity.

A hypothetical QSAR study on a series of 4-alkyl-2,6-dimethylmorpholine analogues could reveal the quantitative contribution of the alkyl chain length and other structural features to a specific biological endpoint. The following table illustrates the types of descriptors that could be important in such a model.

| Descriptor Type | Example Descriptor | Property Encoded | Potential Correlation |

| Topological | Wiener Index | Molecular branching | May correlate with steric hindrance at the binding site. |

| Electronic | Dipole Moment | Polarity and charge distribution | Important for electrostatic interactions with the target. |

| Hydrophobic | LogP | Lipophilicity | Correlates with membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity | Molecular volume and polarizability | Relates to the size and shape requirements of the binding pocket. |

Emerging Applications and Future Research Directions of Trans 2,6 Dimethyl 4 Undecylmorpholine

Role as Advanced Building Blocks in Complex Molecule Synthesis

The stereochemically defined trans-2,6-dimethylmorpholine core presents a valuable scaffold for the synthesis of complex molecules, particularly in the field of medicinal chemistry and natural product synthesis. Chiral morpholines are recognized as versatile synthons for creating diverse and enantiopure chemical entities. researchgate.net The undecyl group attached to the nitrogen atom introduces lipophilicity, which can be advantageous for modulating the solubility and biological activity of target molecules.

The synthesis of highly substituted morpholines can be achieved through various methods, including multicomponent reactions followed by cyclization. nih.gov These approaches allow for the introduction of diverse substituents, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. The trans-2,6-dimethyl substitution pattern provides a specific three-dimensional arrangement that can be exploited to control the conformation of the final products.

Table 1: Potential Synthetic Routes to Substituted Morpholines

| Reaction Type | Description | Potential for trans-2,6-Dimethyl-4-undecylmorpholine |

| Multicomponent Reactions (e.g., Ugi reaction) | A one-pot reaction involving multiple starting materials to form a complex product. | Could be adapted to incorporate the undecyl amine and precursors to the dimethylmorpholine ring. |

| Intramolecular Cyclization | Formation of the morpholine (B109124) ring from a linear precursor containing the necessary functional groups. | A key step in many synthetic strategies for building the core structure. |

| N-Alkylation | Introduction of the undecyl chain onto a pre-formed trans-2,6-dimethylmorpholine ring. | A straightforward method if the parent morpholine is accessible. researchgate.netresearchgate.net |

Development in Chiral Catalysis and Organocatalysis

Chiral morpholine derivatives have been successfully employed as ligands and catalysts in asymmetric synthesis. researchgate.net The nitrogen atom of the morpholine ring can coordinate to metal centers, while the chiral environment dictated by the methyl groups can induce enantioselectivity in catalytic transformations. Although morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts, their unique steric and electronic properties can offer advantages in certain reactions. nih.gov

The development of trans-2,6-Dimethyl-4-undecylmorpholine as an organocatalyst could be explored in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric hydrogenations. semanticscholar.orgnih.gov The long alkyl chain might influence the catalyst's solubility in nonpolar solvents and could also play a role in creating specific microenvironments around the catalytic center, potentially impacting stereoselectivity.

Table 2: Potential Catalytic Applications of Chiral Morpholine Derivatives

| Catalytic Reaction | Role of Morpholine Derivative | Potential Enantioselectivity |

| Asymmetric Michael Addition | Formation of a chiral enamine intermediate. | Can lead to the formation of chiral carbon-carbon bonds. |

| Asymmetric Aldol Reaction | Activation of the carbonyl compound via enamine formation. | Can produce chiral β-hydroxy carbonyl compounds. |

| Asymmetric Hydrogenation | As a chiral ligand for a metal catalyst. | Can lead to the enantioselective reduction of prochiral substrates. semanticscholar.orgnih.govresearchgate.net |

Integration into Smart Materials and Supramolecular Architectures

The amphiphilic nature of trans-2,6-Dimethyl-4-undecylmorpholine, arising from the polar morpholine head group and the nonpolar undecyl tail, makes it a candidate for the construction of smart materials and supramolecular assemblies. Such molecules can self-assemble in solution to form micelles, vesicles, or other ordered structures. These assemblies can respond to external stimuli such as pH, temperature, or the presence of specific ions, leading to changes in their structure and properties.

The potential for this compound to act as a building block in liquid crystals or as a component in stimuli-responsive polymers is an area ripe for investigation. The specific stereochemistry of the trans-2,6-dimethylmorpholine unit could influence the packing of the molecules in the solid state or in thin films, leading to materials with unique optical or electronic properties. Morpholine derivatives have been explored for their applications as curing agents and stabilizers in polymers, suggesting a role in advanced materials development. e3s-conferences.org

Exploration in Sustainable Chemical Processes and Green Chemistry

The synthesis and application of trans-2,6-Dimethyl-4-undecylmorpholine can be viewed through the lens of green chemistry principles. The development of efficient, atom-economical synthetic routes from renewable feedstocks would enhance its sustainability profile. rsc.orgrsc.org Catalytic applications of this compound, even in small amounts, align with the principle of using catalytic reagents over stoichiometric ones to minimize waste. epa.gov

The use of amines in pharmaceutical synthesis is a significant area where green chemistry principles are being applied to develop more sustainable processes. acs.org Exploring the synthesis of trans-2,6-Dimethyl-4-undecylmorpholine using greener solvents and reaction conditions, and evaluating its lifecycle assessment, would be important steps in establishing its role in sustainable chemistry. chemrxiv.org

Table 3: Green Chemistry Metrics for Amine Synthesis

| Metric | Description | Relevance to trans-2,6-Dimethyl-4-undecylmorpholine Synthesis |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | High atom economy is desirable for a sustainable synthesis. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a greener process. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the product. | A lower PMI signifies a more efficient and less wasteful process. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-2,6-Dimethyl-4-undecylmorpholine?

- Methodological Answer : The compound can be synthesized via alkylation of 2,6-dimethylmorpholine with a suitable alkyl halide (e.g., 1-bromoundecane) under basic conditions. Purification typically involves column chromatography or recrystallization. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and stereochemistry, complemented by mass spectrometry (MS) for molecular weight verification. For analogous morpholine derivatives, reactions with chloroacetyl chloride and sodium hydroxide have been used to introduce alkyl chains .

Q. How can spectroscopic techniques distinguish the trans-configuration of 2,6-Dimethyl-4-undecylmorpholine?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the trans-configuration by identifying spatial proximities between methyl groups at positions 2 and 6. X-ray crystallography provides definitive structural evidence, while Fourier-transform infrared (FTIR) spectroscopy verifies functional groups like the morpholine ring. Density functional theory (DFT) simulations can predict vibrational frequencies and NMR chemical shifts, aiding in spectral interpretation .

Q. What analytical methods are used to assess purity and stability during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Accelerated stability studies under varying temperatures and humidity levels (e.g., 40°C/75% RH) can evaluate degradation pathways. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor phase transitions and decomposition temperatures .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy) be resolved?

- Methodological Answer : Discrepancies often arise from differences in microbial strains, culture conditions, or compound solubility. Standardize assays using reference strains (e.g., Bacillus cereus ATCC 14579) and controlled solvent systems (e.g., DMSO concentration ≤1%). Dose-response curves and minimum inhibitory concentration (MIC) values should be cross-validated with independent replicates. Meta-analyses of published data can identify confounding variables .

Q. What computational strategies predict the compound’s physicochemical properties and reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps and electrostatic potentials. Molecular dynamics (MD) simulations assess solvation behavior and membrane permeability. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra for photostability studies .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial properties?

- Methodological Answer : Systematic variation of the undecyl chain length and substitution patterns (e.g., branching, cyclization) can optimize lipophilicity and membrane interaction. Comparative bioassays against analogs (e.g., 4-dodecylmorpholine) and molecular docking with bacterial targets (e.g., Bacillus cytochrome P450) identify critical binding motifs .

Q. What experimental approaches evaluate the compound’s performance as a flotation agent in mineral separation?

- Methodological Answer : Bench-scale flotation tests using potassium chloride ores quantify recovery rates and selectivity. Zeta potential measurements and contact angle analysis correlate surface modification with hydrophobicity. Comparative studies with commercial surfactants (e.g., dodecylamine) under identical pH and ionic strength conditions validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.